molecular formula C17H17ClFN7O B2987512 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920227-14-1

3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2987512
CAS No.: 920227-14-1
M. Wt: 389.82
InChI Key: DXSZKCVYZYHNML-UHFFFAOYSA-N
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Description

3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a chemical compound supplied for research purposes. It has the CAS Registry Number 920227-14-1 . This molecule has a molecular formula of C 17 H 17 ClFN 7 O and a molecular weight of 389.81 g/mol . Its structure features a triazolopyrimidine core, a pharmacophore known to be of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The compound is available for purchase from several suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN7O/c18-5-4-14(27)24-6-8-25(9-7-24)16-15-17(21-11-20-16)26(23-22-15)13-3-1-2-12(19)10-13/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZKCVYZYHNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS No. 920226-35-3) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C19H21ClFN7O
Molecular Weight 417.9 g/mol
CAS Number 920226-35-3

The compound features a triazole ring connected to a piperazine moiety, which is a common structural motif in various pharmacologically active compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. Specifically, the triazolo[4,5-d]pyrimidine scaffold has shown promise as an inhibitor of specific kinases involved in cancer progression. Research indicates that such compounds can effectively inhibit the Polo-like kinase 1 (Plk1), a target implicated in various cancers:

  • Mechanism of Action : The inhibition of Plk1 disrupts mitotic processes in cancer cells, leading to apoptosis. This is particularly relevant for tumors that are highly dependent on Plk1 for growth and survival .

Antimicrobial Activity

Compounds similar to this compound have been reported to possess antimicrobial properties. The presence of halogen substituents often enhances the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness against bacterial strains:

  • Case Study : A derivative of the triazole class demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .

Neuropharmacological Effects

The piperazine component may contribute to neuropharmacological effects. Compounds with similar structures have been explored for their anxiolytic and antidepressant properties:

  • Research Findings : A study indicated that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation. This suggests potential applications in treating anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and piperazine rings can significantly affect potency and selectivity:

  • Key Findings : Substituting different groups on the triazole ring has shown to enhance anticancer activity while maintaining low toxicity profiles. For instance, fluorination at specific positions increases binding affinity to target proteins involved in cancer pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Fluorophenyl Analog
  • Compound: 1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-4-phenyl-1-butanone () Key Difference: Fluorine is positioned at the para site of the phenyl ring instead of meta. This substitution could reduce steric hindrance compared to the meta position, optimizing receptor engagement .
3-Methoxyphenyl Analog
  • Compound: 3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one () Key Difference: Methoxy group (-OCH₃) replaces fluorine at the meta position. The cyclohexyl substituent on the propan-1-one chain increases steric bulk, which could impact solubility and bioavailability .

Variations in the Propan-1-one Chain

2-Methylpropan-1-one Derivative
  • Compound: 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one () Key Difference: A methyl group replaces the chlorine atom at the 3-position of the propan-1-one chain. The methyl group may introduce conformational rigidity, altering binding kinetics .
Cyclohexyl-Substituted Analog
  • Compound : 3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one ()
    • Key Difference : A cyclohexyl group replaces the 3-chloro substituent.
    • Implications : The bulky cyclohexyl group enhances hydrophobicity, which may improve tissue retention but reduce aqueous solubility. This modification could also sterically hinder interactions with enzymatic active sites .

Data Table: Structural and Molecular Comparisons

Compound Name Substituent (Phenyl) Propan-1-one Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-fluorophenyl 3-chloro C₁₉H₁₇ClFN₇O 413.8 High lipophilicity, meta-F
1-{4-[3-(4-Fluorophenyl)-...-1-butanone () 4-fluorophenyl 4-phenyl C₂₆H₂₆FN₇O 483.5 Extended alkyl chain, para-F
1-(4-(3-(4-fluorophenyl)-...-2-methylpropan-1-one () 4-fluorophenyl 2-methyl C₂₀H₂₁FN₇O 394.4 Reduced steric bulk
3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-...propan-1-one () 3-methoxyphenyl 3-cyclohexyl C₂₄H₃₁N₇O₂ 449.5 Electron-donating OCH₃, bulky

Q & A

Q. What are the recommended synthetic routes for 3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one?

A multi-step synthesis approach is typically employed, involving:

  • Heterocycle formation : Reacting fluorinated phenyl precursors with anhydrous hydrazine under reflux (110°C, 16 hours) to form triazolo-pyrimidine intermediates.
  • Piperazine coupling : Using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert conditions (N₂, 100°C, 12 hours) to introduce the piperazine moiety .
  • Propanone functionalization : Chloroacetylation via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with triethylamine as a base.

Q. Key considerations :

  • Purification via column chromatography or recrystallization.
  • Intermediate characterization using LC-MS and ¹H/¹³C NMR to confirm structural integrity .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR to confirm substituent positions and piperazine linkage .
  • Mass Spectrometry (LC-MS/HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Melting Point Analysis : Compare observed values (e.g., 82–84°C for analogous triazolopyrimidines) with literature to assess purity .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles. Use respiratory protection (N95 masks) if dust or aerosols are generated .
  • Spill Management : Avoid drains; neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between Pd catalyst concentration, reaction time, and solvent .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. ICReDD’s integrated computational-experimental workflows reduce trial-and-error inefficiencies .

Case study : Optimizing Suzuki-Miyaura coupling for triazolopyrimidines increased yields from 29% to 70% by adjusting Pd₂(dba)₃ loading from 2% to 5% .

Q. What computational tools are effective for studying this compound’s reactivity or binding interactions?

  • Reaction Path Search : Use software like Gaussian or ORCA for transition-state modeling. For example, simulate nucleophilic attack on the chloroacetone moiety to predict regioselectivity .
  • Molecular Dynamics (MD) : Study piperazine flexibility in solvent environments (e.g., water vs. DMSO) to inform solubility modifications .

Q. How should researchers address contradictions in reported data (e.g., conflicting spectroscopic results)?

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., solvent, NMR reference). For example, conflicting ¹H NMR shifts may arise from residual solvents; use deuterated DMSO for consistency .
  • Statistical Validation : Apply t-tests or ANOVA to assess significance of variability in melting points or yields .

Q. What advanced purification strategies are recommended for isolating this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5) for high-purity isolation .
  • Membrane Technologies : Explore nanofiltration to separate byproducts based on molecular weight cut-offs (MWCO < 500 Da) .

Q. How can stability studies be designed to evaluate this compound under various conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation via LC-MS to identify vulnerable functional groups (e.g., triazole ring oxidation) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at storage temperatures .

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